1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a methoxy-methylphenyl group, and a naphthyridine core. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of F2752-1305 are the human co-stimulatory protein tumor necrosis factor ligand superfamily member 4 (TNFSF4; OX40 Ligand; OX40L), and the pro-inflammatory cytokines interleukin-23 (IL-23) and interleukin-36gamma (IL-36gamma) . These targets play crucial roles in immune responses, particularly in T-cell activation and proliferation .
Mode of Action
Upon intratumoral injection, F2752-1305, a lipid nanoparticle encapsulating mRNAs encoding for OX40L, IL-23, and IL-36gamma, binds to the plasma membrane of cells and releases the mRNAs into the cell . The mRNAs are then translated by the cellular protein translation machinery to produce their respective proteins . OX40L binds to and activates signaling pathways downstream of its cognate receptor OX40, which is expressed on activated T-cells . This binding promotes increased cytokine production, which can induce proliferation of memory and effector T-lymphocytes against the nearby tumor cells .
Biochemical Pathways
The co-administration of IL-23 and IL-36gamma further stimulates anti-tumor immune responses . IL-36gamma activates innate immune cells and promotes T-helper 1 (Th1) responses, whereas IL-23 has been implicated in Th1/Th17 immunity as well as in the modulation of antigen-presenting cells (APCs) .
Result of Action
The result of F2752-1305’s action is an enhanced T-cell mediated anti-tumor immune response, leading to the killing of tumor cells . This is achieved through the activation of T-cells and the stimulation of anti-tumor immune responses by IL-23 and IL-36gamma .
Action Environment
The action of F2752-1305 is influenced by various environmental factors. For instance, the tumor microenvironment (TME) can affect the efficacy of the compound . Preclinical data demonstrated activity in a range of TMEs, including immune checkpoint inhibitor (CPI)-refractory cancer models . The compound also showed synergy when combined with anti-PD-L1 antibodies .
Preparation Methods
The synthesis of 1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the naphthyridine core, followed by the introduction of the fluorobenzyl and methoxy-methylphenyl groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products depending on the reaction conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens, acids, and bases.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.
Comparison with Similar Compounds
1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can be compared with other similar compounds, such as:
1-(4-chlorobenzyl)-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: This compound has a chlorobenzyl group instead of a fluorobenzyl group, which can lead to differences in its chemical and biological properties.
1-(4-fluorobenzyl)-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydro-1,8-quinoline-3-carboxamide: This compound has a quinoline core instead of a naphthyridine core, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O3/c1-15-5-10-21(31-2)20(12-15)27-23(29)19-13-17-4-3-11-26-22(17)28(24(19)30)14-16-6-8-18(25)9-7-16/h3-13H,14H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOULHAQKZXWRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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